molecular formula C14H8ClN5S B12600882 2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline CAS No. 646510-49-8

2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline

Cat. No.: B12600882
CAS No.: 646510-49-8
M. Wt: 313.8 g/mol
InChI Key: VRHITTUMABAKOY-UHFFFAOYSA-N
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Description

2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline is a heterocyclic compound that combines the structural features of purine and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline typically involves the reaction of 2-chloro-7H-purine with a quinoline derivative under specific conditions. The reaction may require a catalyst and an inert atmosphere to proceed efficiently. Detailed synthetic routes and reaction conditions can vary, but common methods include:

    Nucleophilic substitution: This involves the reaction of 2-chloro-7H-purine with a thiol-containing quinoline derivative.

    Cyclization reactions: These may be employed to form the quinoline ring system from appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This may reduce the quinoline ring or the purine moiety.

    Substitution: Both the purine and quinoline rings can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving purine and quinoline derivatives.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-7H-purin-6-yl derivatives: These compounds share the purine moiety and may have similar biological activities.

    Quinoline derivatives: These compounds share the quinoline ring and may have similar chemical reactivity.

Uniqueness

2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline is unique due to its combination of purine and quinoline structures, which may confer distinct biological and chemical properties not found in other compounds.

Properties

CAS No.

646510-49-8

Molecular Formula

C14H8ClN5S

Molecular Weight

313.8 g/mol

IUPAC Name

2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline

InChI

InChI=1S/C14H8ClN5S/c15-14-19-12-11(16-7-17-12)13(20-14)21-10-6-5-8-3-1-2-4-9(8)18-10/h1-7H,(H,16,17,19,20)

InChI Key

VRHITTUMABAKOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SC3=NC(=NC4=C3NC=N4)Cl

Origin of Product

United States

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